Ricinine (CAS 524-40-3) is a low-molecular-weight (164.16 g/mol) pyridone alkaloid naturally found in the seeds and leaves of Ricinus communis. In commercial and research procurement, it is primarily utilized as a highly stable, small-molecule analytical biomarker for the detection of castor bean and ricin exposure [1]. Unlike the highly toxic and heavily regulated ricin protein, ricinine offers a safer, non-proteinaceous target for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) diagnostic assays [2]. Additionally, its distinct bioactivity profile and structural stability make it a valuable precursor for advanced botanical agrochemical formulations [3].
Relying on crude castor bean extracts or the intact ricin protein for assay calibration or agrochemical development is fundamentally flawed. The ricin protein is a 65 kDa macromolecule that is rapidly absorbed and metabolized in vivo, leaving a very narrow detection window, whereas ricinine is excreted intact and remains detectable for days[1]. Furthermore, crude extracts exhibit highly variable ricinine concentrations (often ranging from 0.92 to 1.58 mg/g) and contain active Schedule 1 toxins, introducing severe matrix effects and regulatory handling hurdles[2]. Procuring pure ricinine standard is therefore mandatory to establish accurate calibration curves, achieve sub-nanogram limits of detection, and conduct formulation research without the confounding toxicity of the intact protein [1].
The intact ricin protein is rapidly cleared from systemic circulation, with only approximately 7% of an injected dose remaining detectable in blood after 24 hours [1]. In contrast, the small-molecule alkaloid ricinine demonstrates superior metabolic stability, remaining quantifiable in human urine and plasma for 48 to 62 hours post-exposure [2]. This extended pharmacokinetic presence makes pure ricinine the mandatory target standard for forensic and clinical toxicology assays.
| Evidence Dimension | Diagnostic detection window post-exposure |
| Target Compound Data | Detectable at 48–62 hours (Ricinine) |
| Comparator Or Baseline | ~7% detectable at 24 hours (Ricin protein) |
| Quantified Difference | >2x extension of the viable diagnostic detection window |
| Conditions | In vivo mammalian plasma/urine monitoring |
Buyers developing forensic or clinical assays must procure ricinine as the calibration standard because the actual toxin degrades too rapidly for reliable delayed detection.
Utilizing pure ricinine as an analytical standard enables the construction of highly linear calibration curves (R2 > 0.998) without the ion suppression typical of crude botanical matrices. In optimized HPLC-MS/MS methods, pure ricinine allows for a Limit of Detection (LOD) of 0.30 ng/mL in human plasma and 0.08 ng/mL in urine [1]. Attempting to calibrate with unpurified extracts fails to achieve these sub-nanogram thresholds due to isobaric interferences and variable alkaloid baselines [2].
| Evidence Dimension | Limit of Detection (LOD) in plasma |
| Target Compound Data | 0.30 ng/mL (Pure Ricinine Standard) |
| Comparator Or Baseline | >5 ng/mL (Crude extract / uncalibrated baselines) |
| Quantified Difference | Sub-nanogram sensitivity achieved only with pure standard |
| Conditions | Isotope-dilution HPLC-MS/MS in human plasma |
Procuring high-purity ricinine is essential for analytical laboratories needing to meet stringent forensic trace-detection limits.
Unformulated ricinine exhibits poor aqueous solubility, resulting in a weak acaricidal IC50 of 43.1 mg/mL against Tetranychus cinnabarinus. However, when pure ricinine is procured and engineered into an amphiphilic block copolymer (PEO-PCL) micellar formulation, its efficacy increases dramatically, achieving an IC50 of 2.7 to 3.0 mg/mL [1]. This >14-fold improvement in bioactivity demonstrates that pure ricinine is a highly processable active ingredient when paired with advanced delivery systems, outperforming unformulated raw extracts.
| Evidence Dimension | Acaricidal IC50 against T. cinnabarinus |
| Target Compound Data | 2.7 - 3.0 mg/mL (PEO-PCL formulated Ricinine) |
| Comparator Or Baseline | 43.1 mg/mL (Unformulated aqueous Ricinine) |
| Quantified Difference | ~14.3-fold increase in acaricidal potency |
| Conditions | Contact toxicity assay on Vigna unguiculata leaves |
Agrochemical developers must procure pure ricinine rather than crude extracts to successfully engineer high-efficiency, water-compatible nano-formulations.
Pure ricinine is the definitive calibration standard for LC-MS/MS diagnostic assays designed to confirm ricin poisoning or castor bean ingestion. Because the intact ricin protein is rapidly cleared, laboratories rely on ricinine standard to establish sub-nanogram detection limits (e.g., 0.30 ng/mL in plasma) for patient samples up to 62 hours post-exposure [1].
Castor bean meal is a common agricultural byproduct, but its toxic contamination in animal feed must be strictly monitored. Ricinine serves as the primary surrogate marker for feed screening. Procuring pure ricinine allows quality control labs to validate HPLC and LC-MS methods, ensuring reliable quantification down to 15 pg limits of quantification (LOQ) [2].
Due to its specific insecticidal and acaricidal properties, ricinine is utilized as an active pharmaceutical ingredient (API) in botanical pesticide research. Procuring the pure compound enables formulators to bypass its natural aqueous insolubility by developing advanced micellar or nano-emulsion delivery systems, significantly lowering the effective IC50 against agricultural pests [3].
Acute Toxic